molecular formula C18H34O6Si2 B8037892 1,3-Bis(trimethoxysilylpropyl)benzene CAS No. 1356113-25-1

1,3-Bis(trimethoxysilylpropyl)benzene

Cat. No.: B8037892
CAS No.: 1356113-25-1
M. Wt: 402.6 g/mol
InChI Key: QBJCTMPFQNLSMC-UHFFFAOYSA-N
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Description

Chemical Characterization of 1,3-Bis(trimethoxysilylpropyl)benzene

Molecular Structure and Isomerism

The molecular structure of this compound consists of a benzene ring substituted at the 1 and 3 positions with trimethoxysilylpropyl groups (-CH2CH2CH2Si(OCH3)3). The molecular formula is C18H34O6Si2 , with an average molecular weight of 402.64 g/mol . The compound exists as mixed isomers due to variations in the spatial arrangement of the propyl chains and methoxy groups, though positional isomerism is fixed at the meta positions of the benzene ring.

The stereochemistry of the silylpropyl moieties introduces potential conformational diversity, particularly in the orientation of the methoxy groups around the silicon atoms. However, the para-substitution on the benzene ring limits positional isomerism, ensuring consistent reactivity patterns in cross-linking applications.

Physicochemical Properties

Key physicochemical properties of this compound are summarized below:

Property Value Source
Molecular Formula C18H34O6Si2
Molecular Weight 402.64 g/mol
Boiling Point 150–170°C at 0.1 mmHg
Density ~1.04 g/cm³ (estimated)
Hydrolytic Sensitivity Reacts slowly with moisture/water
Vapor Pressure Not explicitly reported -

The compound is a colorless to light yellow liquid at room temperature and exhibits moderate hydrolytic sensitivity, reacting with water to release methanol. Its low volatility under ambient conditions makes it suitable for applications requiring controlled curing processes.

Spectroscopic Identification Techniques

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis reveals characteristic absorption bands associated with:

  • Si-O-C asymmetric stretching at 1,080–1,100 cm⁻¹ (methoxy groups),
  • C-H stretching in aromatic rings at 3,050 cm⁻¹ ,
  • Si-C vibrations at 700–800 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic protons (C6H4): δ 6.8–7.2 ppm ,
    • Methoxy groups (-OCH3): δ 3.5–3.7 ppm ,
    • Propyl chain protons (-CH2-): δ 0.6–1.6 ppm .
  • ¹³C NMR :
    • Silicon-bound carbons: δ 10–15 ppm ,
    • Methoxy carbons: δ 50–55 ppm .
Mass Spectrometry (MS)

Electron ionization mass spectra show a molecular ion peak at m/z 402 , corresponding to the intact molecule, with fragmentation patterns indicating loss of methoxy groups (-OCH3, m/z 59) and propyl chains.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) demonstrates stability up to 150°C , beyond which decomposition occurs via:

  • Cleavage of methoxy groups : Releases methanol (CH3OH) and forms silanol intermediates.
  • Condensation of silanols : Generates siloxane networks (Si-O-Si).
  • Aromatic ring degradation : Above 300°C, produces carbonaceous residues and volatile byproducts like CO and CO2.

The HMIS reactivity rating of 1 (low) confirms minimal hazardous decomposition under standard conditions, though prolonged exposure to heat or open flames may accelerate degradation.

Properties

IUPAC Name

trimethoxy-[1-[3-(1-trimethoxysilylpropyl)phenyl]propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6Si2/c1-9-17(25(19-3,20-4)21-5)15-12-11-13-16(14-15)18(10-2)26(22-6,23-7)24-8/h11-14,17-18H,9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJCTMPFQNLSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(CC)[Si](OC)(OC)OC)[Si](OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271981
Record name 1,3-Bis[1-(trimethoxysilyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356113-25-1
Record name 1,3-Bis[1-(trimethoxysilyl)propyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356113-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis[1-(trimethoxysilyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(trimethoxysilylpropyl)benzene can be synthesized through the hydrosilylation reaction of allyltrimethoxysilane with 1,3-divinylbenzene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silyl groups to the vinyl groups on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the final product through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trimethoxysilylpropyl)benzene undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

    Functionalization: The benzene ring can be functionalized through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or acetic acid.

    Condensation: Often facilitated by heating or the use of a catalyst such as tetramethylammonium hydroxide.

    Functionalization: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Siloxane Networks: Formed through the condensation of silanol groups.

    Functionalized Benzene Derivatives: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

1.1. Synthesis of Periodic Mesoporous Organosilicas (PMOs)

1,3-Bis(trimethoxysilylpropyl)benzene is utilized as a precursor in the synthesis of PMOs, which are important for applications in catalysis and adsorption. The incorporation of this compound allows for the creation of materials with tunable pore sizes and functional groups.

Study Findings
Foston et al. (2013)Developed PMOs using this compound, demonstrating enhanced CO2_2 adsorption capacities.
Okamoto et al. (2005)Reported the synthesis of highly ordered mesoporous silicas using similar silane compounds, indicating the potential for this compound in this context.

1.2. Coatings and Adhesives

The compound serves as a coupling agent in coatings and adhesives, improving adhesion properties between organic and inorganic materials. Its silane groups facilitate the bonding process.

Application Benefits
CoatingsEnhanced durability and weather resistance.
AdhesivesImproved bonding strength and moisture resistance.

2.1. Drug Delivery Systems

This compound is explored for use in drug delivery systems due to its ability to modify surfaces and enhance drug loading capacities.

Research Outcome
Gelest Study (2024)Demonstrated the effectiveness of silane coupling agents in improving drug release profiles from polymer matrices.

2.2. Silylation Agent

As a silylation agent, it is used in the preparation of pharmaceuticals, providing stability to sensitive compounds through protective silane groups.

3.1. CO2_2 Capture Technologies

Recent studies have investigated the use of this compound-based materials for CO2_2 capture, highlighting their potential in mitigating climate change.

Study CO2_2 Adsorption Capacity
PMC Study (2024)638.2 mg/g at 0 °C and 34 atm, showcasing its effectiveness in capturing atmospheric CO2_2.

Case Study 1: Synthesis of PMOs

A research team synthesized a new PMO material using this compound as a precursor, achieving a high degree of order and surface area suitable for gas adsorption applications.

Case Study 2: Drug Delivery Enhancement

In a study focusing on drug delivery systems, researchers modified polymer surfaces with this compound to improve drug loading efficiency and release kinetics, demonstrating significant advancements in therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1,3-bis(trimethoxysilylpropyl)benzene primarily involves the hydrolysis and condensation of its trimethoxysilyl groups to form siloxane bonds These reactions lead to the formation of stable siloxane networks, which are crucial for its applications in material science and nanotechnology

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs include:

Compound Name Core Structure Functional Groups Key Differences
1,3-Bis(trimethoxysilylpropyl)benzene Benzene ring Two trimethoxysilylpropyl groups Reference compound
Bis(trimethoxysilylpropyl)amine Amine (NH) Two trimethoxysilylpropyl groups Central amine vs. benzene core
3-Trimethoxysilylpropyl methacrylate (3-TMSPMA) Methacrylate ester One trimethoxysilylpropyl group Single silyl group; polymerizable methacrylate
1,3-Bis(aminomethyl)benzene Benzene ring Two aminomethyl (–CH₂NH₂) groups Polar amino vs. nonpolar silyl groups
  • Bis(trimethoxysilylpropyl)amine : Shares the dual trimethoxysilylpropyl groups but replaces the benzene core with an amine. This structural change increases polarity and reactivity toward acidic surfaces, enabling use in pH-sensitive adsorption processes .
  • 3-TMSPMA : Contains a single trimethoxysilylpropyl group and a methacrylate moiety, allowing dual functionality (surface bonding and polymerization). It is widely used in dental resins and composite materials .
  • This compound is more suited for coordination chemistry rather than surface modification .

Physicochemical Properties and Performance

  • Hydrolytic Reactivity: Trimethoxysilyl groups hydrolyze in the presence of moisture to form silanol (–SiOH) intermediates, which condense to create stable siloxane bonds. This reactivity is shared with bis(trimethoxysilylpropyl)amine but contrasts with 1,3-bis(aminomethyl)benzene, which lacks hydrolyzable groups .
  • Adsorption Performance: Bis(trimethoxysilylpropyl)amine-derived composites exhibit strong adsorption for cations like strontium (Sr²⁺) and calcium (Ca²⁺) due to amine-silanol synergism. By analogy, this compound may show enhanced adsorption for hydrophobic pollutants due to its aromatic core .
  • Thermal Stability: Silane compounds generally degrade above 200°C, whereas 1,3-bis(aminomethyl)benzene decomposes at lower temperatures due to amine oxidation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Bis(trimethoxysilylpropyl)benzene, and what critical steps require optimization?

  • Methodology : Synthesis typically begins with functionalizing a benzene precursor. Key steps include:

  • Iodination : Introducing iodine at specific positions using electrophilic substitution.
  • Metallation : Employing organometallic reagents (e.g., Grignard) to attach silylpropyl groups.
  • Allylation/Trimethoxysilylation : Optimizing stoichiometry and reaction time to ensure complete substitution .
    • Critical Optimization : Temperature control during metallation (to avoid side reactions) and purification via column chromatography to isolate the target compound.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves (tested to EN 374 standards), chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods for all procedures to mitigate inhalation risks.
  • Emergency Measures : In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention. For spills, absorb with inert materials and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing silane coupling efficiency in this compound?

  • FTIR Spectroscopy : Monitor Si-O-C (≈1,100 cm⁻¹) and Si-OH (≈950 cm⁻¹) bands to assess hydrolysis and condensation.
  • Solid-State NMR : Use ²⁹Si NMR to quantify crosslinking density in siloxane networks.
  • Mass Spectrometry (MS) : Confirm molecular weight and purity post-synthesis .

Advanced Research Questions

Q. How does the molecular architecture of this compound influence its performance as a silane coupling agent in polymer composites?

  • Experimental Design :

  • Substrate Pretreatment : Clean substrates (e.g., glass, metals) with plasma or acid to enhance surface hydroxyl groups.
  • Curing Conditions : Vary humidity (30–80% RH) and temperature (25–100°C) to study condensation kinetics.
  • Mechanical Testing : Measure interfacial shear strength (IFSS) using microbond tests to correlate structure-adhesion relationships .
    • Data Interpretation : Higher trimethoxysilyl density improves hydrolytic stability but may reduce flexibility in crosslinked networks.

Q. How can researchers resolve contradictions in reported hydrolytic stability data of this compound-derived siloxane networks?

  • Systematic Approach :

  • Controlled Aging Studies : Expose samples to standardized humidity (e.g., 50% RH at 25°C) for 1–6 months.
  • Contradiction Analysis : Use XPS to detect surface degradation vs. bulk stability. Conflicting data often arise from inhomogeneous curing or residual catalysts.
  • Statistical Validation : Apply Weibull analysis to failure data to distinguish material flaws from environmental effects .

Q. What strategies mitigate batch-to-batch variability in sol-gel coatings synthesized using this compound?

  • Process Optimization :

  • Pre-Hydrolysis : Control water-to-silane molar ratio (0.5–1.5) to regulate oligomer size.
  • Catalyst Selection : Compare acid (HCl) vs. base (NH₃) catalysis—acidic conditions favor linear chains, while basic conditions promote branching.
  • Quality Control : Implement dynamic light scattering (DLS) to monitor particle size distribution pre-application .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques
Synthetic YieldReaction time, catalyst concentrationHPLC, GC-MS
Hydrolytic StabilityHumidity, curing temperatureGravimetric analysis, FTIR
Interfacial AdhesionSubstrate roughness, curing pressureMicrobond test, AFM
Network CrosslinkingSi-O-Si bond density²⁹Si NMR, Raman spectroscopy

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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